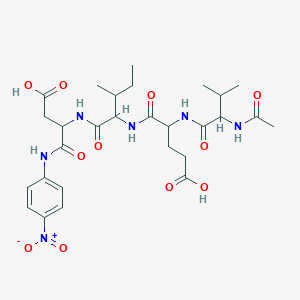![molecular formula C18H18ClMnN2O4- B12826141 Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride](/img/structure/B12826141.png)
Manganese(2+); 2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate; chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of ethylbisiminomethylguaiacol manganese chloride involves the preparation of the ligand followed by complexation with manganese ions . The ligand, bis(salicylaldehyde)ethylenediamine, is synthesized by reacting ethylenediamine with salicylaldehyde in absolute ethanol . The resulting ligand is then complexed with manganese ions to form ethylbisiminomethylguaiacol manganese chloride . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and stability of the final product .
Análisis De Reacciones Químicas
Ethylbisiminomethylguaiacol manganese chloride undergoes several types of chemical reactions, primarily involving oxidation and reduction processes . The compound catalyzes the dismutation of superoxide radicals and the decomposition of hydrogen peroxide into water and oxygen . Common reagents used in these reactions include superoxide anions and hydrogen peroxide . The major products formed from these reactions are water and oxygen, which are harmless and beneficial to biological systems .
Aplicaciones Científicas De Investigación
Ethylbisiminomethylguaiacol manganese chloride has a wide range of scientific research applications due to its potent antioxidant properties . In chemistry, it is used as a model compound to study the mechanisms of antioxidant enzymes . In biology and medicine, it has shown promise in reducing oxidative stress and mitigating damage in various disease models, including diabetes and neurodegenerative disorders . The compound is also utilized in the cosmetic industry for its ability to protect the skin from oxidative damage and improve overall skin health .
Mecanismo De Acción
The mechanism of action of ethylbisiminomethylguaiacol manganese chloride involves mimicking the activity of superoxide dismutase and catalase . The manganese ion at the core of the molecule acts as an electron acceptor and donor, facilitating the dismutation of superoxide radicals and the decomposition of hydrogen peroxide . This dual activity allows the compound to effectively neutralize reactive oxygen species and reduce oxidative stress in biological systems .
Comparación Con Compuestos Similares
Ethylbisiminomethylguaiacol manganese chloride is often compared to other antioxidant compounds such as superoxide dismutase and catalase . While superoxide dismutase and catalase are naturally occurring enzymes, ethylbisiminomethylguaiacol manganese chloride is a synthetic mimetic that offers greater stability and potency . Other similar compounds include ethylbisiminomethylguaiacol manganese chloride analogs like EUK-8, which also exhibit antioxidant properties but may differ in their specific activities and applications .
Propiedades
Fórmula molecular |
C18H18ClMnN2O4- |
|---|---|
Peso molecular |
416.7 g/mol |
Nombre IUPAC |
manganese(2+);2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride |
InChI |
InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+2/p-3 |
Clave InChI |
ZCNKLAVGNJEDNF-UHFFFAOYSA-K |
SMILES canónico |
COC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OC)[O-].[Cl-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B12826063.png)
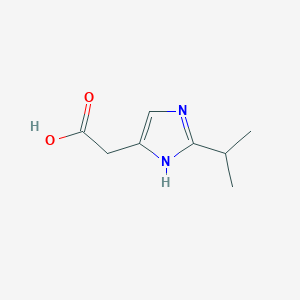
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide](/img/structure/B12826077.png)
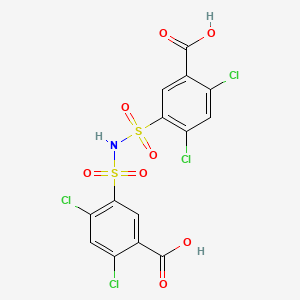
![N-[5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B12826088.png)

![8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12826090.png)
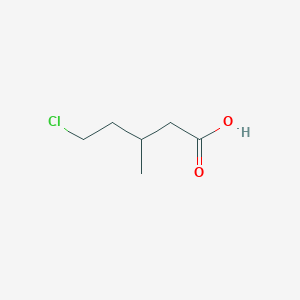
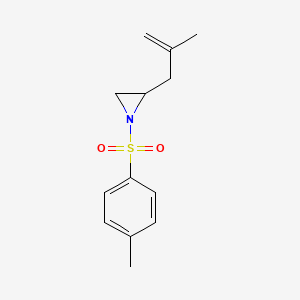
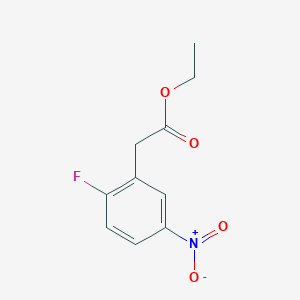
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12826118.png)


